3-Bromo-4-fluoro-N-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

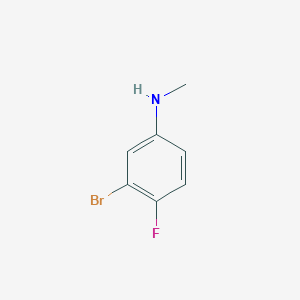

3-Bromo-4-fluoro-N-methylaniline is an organic compound with the molecular formula C7H7BrFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-N-methylaniline typically involves multi-step reactions starting from aniline or its derivatives. One common method includes:

Nitration: of aniline to introduce a nitro group.

Reduction: of the nitro group to form an amine.

Bromination: and fluorination of the benzene ring to introduce the bromine and fluorine atoms at the desired positions.

Industrial Production Methods: Industrial production methods often utilize catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed amination reactions can be employed to introduce the amine group efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluoro-N-methylaniline undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-withdrawing groups (bromine and fluorine), the compound can participate in EAS reactions, where electrophiles replace hydrogen atoms on the benzene ring.

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate can be used to oxidize the methyl group to a carboxylic acid.

Reduction: Reducing agents like lithium aluminum hydride can reduce the nitro group to an amine.

Substitution: Nucleophiles such as sodium methoxide can replace the bromine atom.

Major Products:

Oxidation: Formation of 3-Bromo-4-fluoro-N-methylbenzoic acid.

Reduction: Formation of this compound from nitro derivatives.

Substitution: Formation of 3-Fluoro-4-methylaniline derivatives.

Scientific Research Applications

3-Bromo-4-fluoro-N-methylaniline has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.

Materials Science: It is utilized in the creation of advanced materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 3-Bromo-4-fluoro-N-methylaniline exerts its effects depends on its interaction with molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

- 3-Bromo-4-methylaniline

- 4-Fluoro-N-methylaniline

- 3-Bromo-4-fluoroaniline

Comparison: 3-Bromo-4-fluoro-N-methylaniline is unique due to the simultaneous presence of bromine, fluorine, and a methyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications .

Biological Activity

3-Bromo-4-fluoro-N-methylaniline (C₇H₈BrFN) is a substituted aniline compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a bromine atom and a fluorine atom attached to the aromatic ring, along with a methyl group on the nitrogen atom. This configuration is significant as it influences the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BrFN |

| Molecular Weight | 202.05 g/mol |

| Melting Point | Data not available |

| Solubility | Data not available |

Enzyme Inhibition

Preliminary studies have suggested that this compound exhibits inhibitory activity against certain enzymes, particularly cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and detoxification processes in the liver. The presence of halogen substituents (bromine and fluorine) enhances the binding affinity of the compound to these enzymes, potentially leading to significant pharmacological effects.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound may possess antimicrobial and anticancer activities. For instance, studies have shown that halogenated anilines can disrupt cellular processes in bacteria and cancer cells, suggesting a potential role in drug development for treating infections and malignancies .

Case Studies

- Antimicrobial Activity : A study investigating the antimicrobial properties of halogenated anilines reported that compounds with bromine and fluorine substitutions demonstrated enhanced activity against various bacterial strains. The study highlighted the importance of these substituents in increasing membrane permeability, leading to greater efficacy against pathogens.

- Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound can induce apoptosis (programmed cell death) in specific cancer types. The mechanism appears related to its ability to inhibit critical signaling pathways involved in cell survival .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Bromination : The starting material, N-methylaniline, undergoes bromination using bromine or a brominating agent to introduce the bromine substituent.

- Fluorination : A fluorinating agent is then used to introduce the fluorine atom at the para position relative to the amine group.

- Purification : The product is purified through recrystallization or chromatography techniques.

Properties

IUPAC Name |

3-bromo-4-fluoro-N-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTVZOBRJBMSFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.